N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide
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Description
N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H23ClN4O4 and its molecular weight is 490.94. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)acetamide is a complex organic compound that integrates multiple functional groups, including a chlorophenyl moiety, a furan-2-carbonyl group, and a piperazine unit linked to a quinoline structure. This unique combination suggests potential biological activities that can be explored for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C26H23ClN4O4, with a molecular weight of 490.94 g/mol. The compound features several functional groups that contribute to its biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
-
Anti-inflammatory Properties :
- The presence of the quinoline structure is associated with the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. In vitro studies have shown that derivatives containing furan and quinoline structures can effectively inhibit COX enzymes, suggesting their potential as analgesic agents.
- Antimicrobial Activity :
- Anticancer Potential :
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins.
- Receptor Binding : The piperazine moiety may enhance receptor binding affinity, potentially increasing the efficacy of the compound in modulating biological pathways relevant to inflammation and pain management .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to similar compounds:
Compound Name | Key Features | Biological Activity |
---|---|---|
N-(4-chlorophenyl)-N'-(quinolin-8-yloxy)urea | Urea linkage instead of amide | Anticancer properties |
4-(furan-2-carbonyl)piperazine | Lacks quinoline moiety | Antimicrobial activity |
5-methylquinolinone derivatives | Quinoline backbone | Antimicrobial and anti-inflammatory effects |
Phenoxyacetic acid derivatives | Simple phenoxy structure | Analgesic activity |
This comparison highlights how the intricate combination of piperazine, furan, and quinoline functionalities in N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yloxy)acetamide may confer unique mechanisms of action that could lead to enhanced therapeutic efficacy compared to simpler analogs .
Case Studies
Several case studies have explored the synthesis and biological evaluation of compounds related to N-(4-chlorophenyl)-2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-ylyloxy)acetamide). For example:
- Antimicrobial Studies : A study synthesized various piperazine derivatives and evaluated their antimicrobial activity using tube dilution techniques. Some derivatives exhibited significant antimicrobial effects comparable to standard drugs like ciprofloxacin .
- Anticancer Activity Assessment : In vitro tests using MTT assays revealed that certain synthesized derivatives showed promising anticancer activity, although they were less effective than established chemotherapeutics like 5-fluorouracil .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4/c27-19-7-9-20(10-8-19)28-24(32)17-35-21-4-1-3-18-6-11-23(29-25(18)21)30-12-14-31(15-13-30)26(33)22-5-2-16-34-22/h1-11,16H,12-15,17H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJLFZFKDNGBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Cl)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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